N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a synthetic small molecule featuring a 2-methylimidazo[1,2-a]pyridine core linked to a 4-(dimethylamino)phenyl group via a hydroxyethyl carboxamide bridge.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-18(23-11-5-4-6-17(23)21-13)19(25)20-12-16(24)14-7-9-15(10-8-14)22(2)3/h4-11,16,24H,12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUOLBNCBJENTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate and ammonium acetate to form an intermediate, which is then further reacted with 2-methylimidazo[1,2-A]pyridine-3-carboxylic acid under specific conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma). The mechanism often involves the modulation of kinase activity, which is crucial for cancer cell growth and survival .
Case Study: RET Kinase Inhibition
A specific study focused on the synthesis of benzamide derivatives, including those similar to N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide, demonstrated their effectiveness as RET kinase inhibitors. The findings revealed that certain derivatives could significantly inhibit RET kinase activity both at molecular and cellular levels, suggesting their potential as therapeutic agents in targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can lead to variations in biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylamino Group | Enhances lipophilicity and cellular uptake |
| Hydroxyethyl Side Chain | May increase solubility and bioavailability |
| Imidazo[1,2-a]pyridine Core | Provides essential interactions for target binding |
Future Research Directions
To fully exploit the potential of this compound:
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans is essential.
- Combination Therapies : Investigating its use in combination with other therapeutic agents could enhance its effectiveness against resistant cancer types.
- Mechanistic Studies : Further elucidation of its mechanism of action will help refine its application in targeted therapies.
Mechanism of Action
The mechanism of action of N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dimethylamino group and hydroxyethyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[4-(Diethylamino)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide (47ab): Structural Difference: Diethylamino group replaces dimethylamino at the 4-position of the phenyl ring. Melting point: 176.3–177.3°C (decomposition) . Activity: Not specified, but similar carboxamide derivatives are explored for CNS targets .
- N-(4-(Dimethylamino)benzyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (3): Structural Difference: Dimethylamino group is on a benzyl substituent instead of a hydroxyethyl-linked phenyl. Impact: Increased lipophilicity due to the benzyl group, which may enhance blood-brain barrier penetration .
Core Scaffold Modifications
- N-(8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-5-(4-(dimethylamino)phenyl)furan-2-carboxamide (36): Structural Difference: Furan-2-carboxamide replaces the hydroxyethyl bridge, and an 8-chloro substitution is present on the imidazo[1,2-a]pyridine core. Synthesized via fragment-growing strategies for Nurr1 agonism .
- Thiazolidin-3-yl Derivatives (e.g., N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide): Structural Difference: Thiazolidinone ring replaces the hydroxyethyl linker. Impact: Thiazolidinone’s electrophilic ketone may confer reactivity or toxicity risks. Melting point: 172–176°C .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide, commonly referred to as a dimethylamino-substituted imidazo compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Imidazo[1,2-A]pyridine core, which is known for its biological activity.
- Dimethylamino group that enhances solubility and bioavailability.
- Hydroxyethyl substituent that may influence pharmacokinetics.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Kinases : The imidazo[1,2-A]pyridine scaffold is often associated with kinase inhibition. Studies have shown that related compounds can inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are crucial in cancer progression .
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo derivatives:
- In vitro Studies : In cell line assays, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related imidazo compound inhibited the proliferation of breast cancer cells through apoptosis induction .
- Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with imidazo compounds. The mechanism was attributed to the inhibition of angiogenesis and induction of cell cycle arrest .
Neuroprotective Effects
Research has also indicated potential neuroprotective effects:
- A study on a related compound suggested that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of mitochondrial pathways .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm for aromatic protons) and hydroxyethyl side chain (δ 3.5–4.5 ppm for CH2OH) .
- HRMS : Confirm molecular weight (C21H25N3O2: MW 367.45) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group (if chiral centers exist) .
- HPLC-PDA : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .
How can researchers address low bioavailability in preclinical models, and what formulation strategies are viable?
Advanced Research Question
Poor bioavailability may stem from low solubility or efflux by P-glycoprotein (P-gp). Strategies include:
- Prodrug design : Esterification of the hydroxyethyl group to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and reduce hepatic clearance .
- Co-administration with CYP3A4 inhibitors : Mitigate first-pass metabolism in rodent models .
Pharmacokinetic studies should employ LC-MS/MS for plasma analysis and compartmental modeling (e.g., NONMEM) to optimize dosing .
What computational methods are recommended for predicting off-target interactions of this compound?
Advanced Research Question
- Phosphoproteomics : Use KinomeScan® panels to assess kinase selectivity .
- Molecular dynamics (MD) simulations : Identify potential off-targets (e.g., serotonin receptors) via ensemble docking .
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC mass spectrometry to map binding partners in cell lysates .
How should researchers design assays to evaluate the compound’s stability under physiological conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., imidazo ring oxidation or hydrolysis of the carboxamide) .
- Long-term stability : Store samples at 25°C/60% RH and -80°C, testing at 0, 1, 3, and 6 months .
What are the key challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?
Advanced Research Question
- Reaction exotherms : Use jacketed reactors with temperature control to prevent decomposition during carbodiimide-mediated couplings .
- Purification bottlenecks : Replace flash chromatography with preparative HPLC or simulated moving bed (SMB) chromatography .
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 equivalents of EDC·HCl) and use scavengers (e.g., polymer-bound trisamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
